MAO-A Inhibition: Hispidol vs. Structural Analog Sulfuretin vs. Marketed Drug Toloxatone
Hispidol demonstrates potent and selective inhibition of recombinant human MAO-A with an IC₅₀ of 0.26 μM, representing a 16-fold higher potency than its direct structural analog sulfuretin (IC₅₀ = 4.16 μM) and 4.2-fold higher potency than the marketed MAO-A inhibitor toloxatone (IC₅₀ = 1.10 μM) [1]. Hispidol acts as a reversible competitive inhibitor of MAO-A with a Ki of 0.10 μM, and also inhibits MAO-B with an IC₅₀ of 2.45 μM (Ki = 0.51 μM), yielding a 9.4-fold selectivity ratio for MAO-A over MAO-B [1]. In contrast, sulfuretin inhibits MAO-A with IC₅₀ = 4.16 μM but fails to inhibit MAO-B (IC₅₀ > 80 μM), demonstrating that the 3′-hydroxyl substitution fundamentally alters both potency and selectivity [1]. Molecular docking reveals hispidol binds to the major pocket of MAO-A with a binding affinity of −9.1 kcal/mol versus −8.7 kcal/mol for MAO-B, consistent with the observed selectivity [1].
| Evidence Dimension | MAO-A inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.26 μM; Ki = 0.10 μM (MAO-A); IC₅₀ = 2.45 μM (MAO-B) |
| Comparator Or Baseline | Sulfuretin IC₅₀ = 4.16 μM (MAO-A), IC₅₀ > 80 μM (MAO-B); Toloxatone IC₅₀ = 1.10 μM (MAO-A) |
| Quantified Difference | 16-fold more potent vs. sulfuretin; 4.2-fold more potent vs. toloxatone |
| Conditions | Recombinant human MAO-A and MAO-B enzymatic assays |
Why This Matters
Procurement of hispidol rather than sulfuretin or generic aurone analogs is required for assays demanding sub-micromolar MAO-A inhibition with maintained MAO-B activity.
- [1] Baek SC, Lee HW, Ryu HW, et al. Selective inhibition of monoamine oxidase A by hispidol. Bioorg Med Chem Lett. 2018;28(4):584-588. View Source
